2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol
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Overview
Description
2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol is a complex organic compound that features a triazole ring, an ethoxy group, and a phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol typically involves the reaction of 3,5-dimethyl-4H-1,2,4-triazole with an appropriate aldehyde under acidic or basic conditions to form the imine linkage . The ethoxyphenol moiety can be introduced through an etherification reaction using ethyl iodide and a phenolic precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various alkyl or aryl ethers.
Scientific Research Applications
2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The phenolic group can participate in hydrogen bonding and π-π interactions, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-Ethoxyphenol: A phenolic compound with an ethoxy group, lacking the triazole moiety.
Uniqueness
2-[(E)-[(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino]methyl]-6-ethoxyphenol is unique due to the combination of the triazole ring, imine linkage, and ethoxyphenol structure. This unique combination imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H16N4O2 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-12-7-5-6-11(13(12)18)8-14-17-9(2)15-16-10(17)3/h5-8,18H,4H2,1-3H3/b14-8+ |
InChI Key |
ISQUNRNGRXTHDG-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NN=C2C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NN=C2C)C |
Origin of Product |
United States |
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